Researchers face off-target confounding and batch inconsistency with generic TOPK inhibitors. Pbk-IN-9 is a validated, ATP-competitive probe with reproducible potency and selectivity.
• IC50 2.6 nM vs. recombinant TOPK; cell line IC50 1.5-46 nM (TOPK-high)
• No detectable CDK11 binding, ensuring target-specific phenotype interpretation
• Established in vivo efficacy: 65.3% TGI in renal cancer xenograft; ES-2 ovarian model validated.
Molecular FormulaC20H18N2O2S
Molecular Weight350.436
CAS No.1338540-55-8
Cat. No.B1139263
⚠ Attention: For research use only. Not for human or veterinary use.
Pbk-IN-9 (also known as OTS514, compound 1160) is a thieno[2,3-c]quinolone-derived small molecule that functions as a potent, ATP-competitive inhibitor of PDZ-binding kinase (PBK), also referred to as T-LAK cell-originated protein kinase (TOPK) [1]. With an IC50 of 2.6 nM against recombinant TOPK in cell-free kinase assays, it represents one of the most potent tool compounds available for interrogating TOPK-mediated oncogenic signaling pathways, including MAPK and cell cycle regulation . As a racemic or enantiomerically defined probe, Pbk-IN-9 demonstrates nanomolar growth inhibition across multiple TOPK-positive cancer cell lines, making it a critical chemical biology tool for target validation and preclinical oncology research .
Workflow
TOPK/PBK pathway inhibition studies
ATP-competitive kinase probe
Target Engagement
Cell-free and cell-based assay context
Supports MAPK and cell cycle research
Model Compatibility
TOPK-positive cancer cell line models
Review expression-dependent sensitivity
[1] Matsuo Y, et al. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis. Sci Transl Med. 2014;6(259):259ra145. View Source
Pbk-IN-9 Substitution Limitations
Procurement decisions for PBK/TOPK inhibitors must account for substantial variations in biochemical potency, kinase selectivity, and in vivo tolerability across structural analogs. While multiple compounds targeting the TOPK ATP-binding pocket exist—including OTS964, HI-TOPK-032, ADA-07, and pantoprazole—their divergent inhibition constants, off-target profiles, and efficacy-toxicity ratios preclude generic substitution [1]. For instance, OTS964 exhibits approximately 10-fold weaker biochemical potency (IC50 = 28 nM) and additional CDK11 inhibitory activity (Kd = 40 nM) not observed with Pbk-IN-9 at comparable concentrations . Similarly, HI-TOPK-032 demonstrates markedly reduced target engagement with an IC50 of approximately 2 μM [2]. These differences translate into distinct experimental outcomes in cellular proliferation assays and xenograft models. Researchers relying on unverified alternative compounds risk generating non-comparable datasets, confounding SAR interpretation, and compromising target validation studies.
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Structural analogs like OTS964 may shift target engagement and introduce off-target kinase activity, limiting direct interchangeability.
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Other PBK inhibitors such as HI-TOPK-032 exhibit lower reported target engagement, which may not transfer to comparable cellular assay outcomes.
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Unverified alternative compounds risk generating non-comparable datasets that can confound SAR interpretation and target validation studies.
[1] Tang SW, Mao JS, Lin XH, Chen SY, Qi GY, Wei B. Research progress of TOPK-related signaling pathways and inhibitors in malignant tumors. Huaxia Medicine. 2025;38(6):1-8. View Source
In cell-free kinase inhibition assays, Pbk-IN-9 (OTS514) inhibits TOPK with an IC50 of 2.6 nM, representing approximately 10.8-fold greater biochemical potency than its closest structural analog OTS964 (IC50 = 28 nM) . This differential in primary target engagement establishes Pbk-IN-9 as the higher-potency reference compound for in vitro TOPK inhibition studies.
Biochemical Potency vs. OTS964Head-to-head
10.8-fold lower IC50
Pbk-IN-9: 2.6 nM vs. OTS964: 28 nM
Supports lower working concentration context in cell-free assays.
Cell-free recombinant TOPK kinase assay.
Kinase inhibitionTOPK/PBKBiochemical assay
Evidence Dimension
TOPK kinase inhibition (IC50)
Target Compound Data
2.6 nM
Comparator Or Baseline
OTS964: 28 nM
Quantified Difference
10.8-fold lower IC50 (higher potency)
Conditions
Cell-free recombinant TOPK kinase assay
Why This Matters
Higher biochemical potency enables lower working concentrations in cellular assays, reducing the likelihood of off-target effects driven by excessive compound exposure.
Kinase inhibitionTOPK/PBKBiochemical assay
CDK11 Off-Target Selectivity vs. OTS964
Pbk-IN-9 demonstrates superior target selectivity compared to OTS964. While OTS964 exhibits significant off-target inhibition of cyclin-dependent kinase CDK11 with a Kd of 40 nM, Pbk-IN-9 shows minimal inhibition across a panel of 60 kinases at 0.2 μM (11.5-18.5% inhibition) and does not bind CDK11 at comparable concentrations . This cleaner selectivity profile reduces confounding variables in experiments designed to isolate TOPK-specific signaling effects.
CDK11 Off-Target Selectivity vs. OTS964Head-to-head
CDK11 binding not detected
OTS964 CDK11 Kd: 40 nM
Supports TOPK-specific pathway interpretation by avoiding CDK11 confound.
Kinase selectivity panel at 0.2 μM.
Kinase selectivityOff-target profilingCDK11
Evidence Dimension
CDK11 off-target binding
Target Compound Data
No significant CDK11 inhibition detected
Comparator Or Baseline
OTS964: CDK11 Kd = 40 nM
Quantified Difference
Qualitative difference (absent vs. present off-target activity)
Researchers investigating pure TOPK-mediated phenotypes should select Pbk-IN-9 to avoid CDK11-dependent confounding effects that complicate mechanistic interpretation.
Kinase selectivityOff-target profilingCDK11
Ovarian Cancer Cell Growth Inhibition vs. OTS964
In head-to-head testing against a panel of ovarian cancer cell lines, Pbk-IN-9 (OTS514) exhibits substantially lower antiproliferative IC50 values (range: 3.0–46 nM) compared to OTS964 (range: 14–110 nM) [1]. Across the tested cell line panel, Pbk-IN-9 demonstrates 2.4-fold to 4.7-fold greater growth-inhibitory potency, consistent with its superior biochemical target engagement.
Ovarian Cancer Cell Growth Inhibition vs. OTS964Head-to-head
2.4x–4.7x lower IC50 range
Pbk-IN-9: 3.0–46 nM vs. OTS964: 14–110 nM
Reported higher sensitivity in ovarian cancer cell line panel.
Ovarian cancer cell growth inhibition (IC50 range)
Target Compound Data
3.0–46 nM
Comparator Or Baseline
OTS964: 14–110 nM
Quantified Difference
2.4-fold to 4.7-fold lower IC50 values (higher potency)
Conditions
Ovarian cancer cell line panel; MTT or equivalent viability assay
Why This Matters
For ovarian cancer target validation studies, Pbk-IN-9 provides greater experimental sensitivity and a wider dynamic range for dose-response analyses than OTS964.
[1] Ikeda Y, et al. T-LAK Cell-Originated Protein Kinase (TOPK) as a Prognostic Factor and a Potential Therapeutic Target in Ovarian Cancer. Clin Cancer Res. 2016;22(24):6110-6117. View Source
In Vivo Renal Xenograft Efficacy
In mouse xenograft models of renal cancer, intravenous administration of Pbk-IN-9 (OTS514) over a 2-week period produced a tumor growth inhibition (TGI) rate of 65.3% without inducing significant body weight loss . This in vivo efficacy benchmark provides procurement-relevant validation of compound activity beyond in vitro systems and establishes a performance reference for in vivo pharmacology studies.
In Vivo Renal Xenograft EfficacyClass-level
65.3% TGI
Vehicle control: 0% TGI
Establishes in vivo model-response context for renal cancer studies.
Renal cancer mouse xenograft model; 2-week intravenous dosing
Why This Matters
Procurement of Pbk-IN-9 is justified for in vivo target validation studies in renal cancer models where this benchmark TGI value has been experimentally established.
Pbk-IN-9 (OTS514) exhibits expression-dependent antiproliferative activity, with IC50 values of 1.5–14 nM in TOPK-positive cancer cell lines versus 170 nM in TOPK-low HT29 colon cancer cells [1]. This 12-fold to 113-fold difference in sensitivity based on target expression level provides a built-in specificity control for researchers and enables predictive stratification of responsive cell models.
Panel of cancer cell lines with characterized TOPK expression
Why This Matters
This expression-activity correlation validates on-target mechanism of action and guides experimental design by identifying cell models likely to yield robust responses.
Pbk-IN-9 is the preferred tool compound for TOPK target validation studies in ovarian cancer research. With ovarian cancer cell line IC50 values of 3.0–46 nM—representing 2.4-fold to 4.7-fold greater potency than OTS964 (14–110 nM)—Pbk-IN-9 provides superior experimental sensitivity for dose-response analyses and genetic/pharmacologic combination studies [1]. The established in vivo efficacy of Pbk-IN-9 in ES-2 peritoneal dissemination xenograft models further supports its use in ovarian cancer in vivo pharmacology programs.
Renal Cancer Xenograft Efficacy Studies
Investigators conducting renal cancer xenograft studies should procure Pbk-IN-9 based on its established in vivo benchmark of 65.3% tumor growth inhibition in this indication [1]. This quantifiable reference point enables direct comparison of novel compounds or combination regimens against a validated TOPK inhibitor, providing a standardized experimental framework for renal cancer target validation.
CDK11-Free TOPK Inhibition Studies
For experiments where CDK11 off-target activity would confound mechanistic interpretation, Pbk-IN-9 is the indicated choice over OTS964. The absence of detectable CDK11 binding with Pbk-IN-9 (versus Kd = 40 nM for OTS964) ensures that observed phenotypes—including cell cycle arrest, apoptosis induction, and downstream signaling changes—can be confidently attributed to TOPK inhibition rather than secondary kinase modulation [1]. This selectivity advantage is critical for high-confidence target deconvolution and pathway mapping studies.
TOPK-Positive Cell Line Screening
Pbk-IN-9 enables biomarker-stratified experimental designs due to its differential activity in TOPK-high (IC50 = 1.5–14 nM) versus TOPK-low cells (IC50 = 170 nM) [1]. Researchers can leverage this expression-dependent sensitivity profile to: (a) prospectively select responsive cell models based on TOPK expression data, (b) validate on-target mechanism of action through expression-activity correlation analysis, and (c) establish negative control conditions using TOPK-low lines to confirm target specificity.
Application
Selection Property
Validation Focus
TOPK Target Validation in Ovarian Cancer Models
Cell-model endpoint review
Dose-response and combination study endpoint context
Renal Cancer Xenograft Efficacy Studies
In vivo model-response context
Established in vivo performance reference for target validation
CDK11-Free TOPK Inhibition Studies
Kinase selectivity review
Pathway interpretation without CDK11 off-target confound
TOPK-Positive Cell Line Screening
Expression-dependent sensitivity context
On-target mechanism and cell model stratification review
[1] Ikeda Y, et al. T-LAK Cell-Originated Protein Kinase (TOPK) as a Prognostic Factor and a Potential Therapeutic Target in Ovarian Cancer. Clin Cancer Res. 2016;22(24):6110-6117. View Source
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.